(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide
CAS No.:
Cat. No.: VC14766197
Molecular Formula: C22H31NO5
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31NO5 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide |
| Standard InChI | InChI=1S/C22H31NO5/c1-13(2)11-23-18(24)10-8-14(3)7-9-16-20(26-5)15(4)17-12-28-22(25)19(17)21(16)27-6/h7,13H,8-12H2,1-6H3,(H,23,24)/b14-7+ |
| Standard InChI Key | RZVGGAVDTNGTLB-VGOFMYFVSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC(C)C)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC(C)C)OC |
Introduction
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide is a complex organic compound noted for its unique structural features and potential biological activities. It belongs to the class of amides and contains a benzofuran moiety, which is significant in medicinal chemistry due to its diverse pharmacological properties.
Chemical Identifiers
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide |
| InChI | InChI=1S/C18H22O7/c1-9(13(19)7-14(20)21)5-6... |
| InChIKey | FLHIJSDWAVXPEH-NEXMIYJRSA-N |
| SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/C@HO)OC |
Synthesis Pathway
The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:
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Formation of the Benzofuran Core: Utilizing starting materials that contain methoxy and methyl groups.
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Introduction of the Hexenamide Structure: Employing coupling reactions to attach the hexenamide backbone.
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Final Modifications: Adjusting substituents to achieve the desired functional groups for biological activity.
Mechanism of Action
Research indicates that compounds similar to (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide can inhibit key enzymes involved in metabolic pathways. Notably, the inhibition of inosine monophosphate dehydrogenase is significant as it plays a critical role in nucleotide synthesis, essential for cell proliferation and survival.
Potential Therapeutic Applications
The unique combination of structural features suggests potential applications in:
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Cancer Therapy: Due to its ability to inhibit enzymes that are crucial for tumor growth.
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Anti-inflammatory Treatments: Similar compounds have demonstrated anti-inflammatory properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Mycophenolic Acid | Contains a similar benzofuran structure | Inhibitor of inosine monophosphate dehydrogenase |
| Benzofuran Derivatives | Various substitutions on the benzofuran ring | Anticancer and anti-inflammatory properties |
| Tetrahydrofuran Derivatives | Incorporates tetrahydrofuran moiety | Solvent properties and potential drug delivery systems |
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